B1575390 Fanconi anemia group M protein (201-214)

Fanconi anemia group M protein (201-214)

Cat. No.: B1575390
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fanconi anemia group M protein (UniProt:Q8IYD8)

Scientific Research Applications

Role in DNA Damage Response and Genome Stability

  • FANCM plays a crucial role in maintaining genomic integrity, particularly in the context of DNA damage response. It is a part of the Fanconi Anemia (FA) pathway, which is activated in response to DNA interstrand crosslinks (ICLs) and other types of DNA damage. This pathway is essential for repairing DNA damage and preventing genomic instability, a key factor in the development of cancer and other genetic disorders (Basbous & Constantinou, 2019).

Interaction with Other DNA Repair Proteins

  • FANCM interacts with various other proteins involved in DNA repair, including BRCA1, BRCA2, and other FA proteins. This interaction is vital for the coordinated function of the FA/BRCA pathway, which plays a significant role in the repair of DNA interstrand crosslinks and overall genome maintenance. Mutations in these genes can lead to Fanconi anemia and predispose individuals to various forms of cancer (Nalepa & Clapp, 2018).

Role in Cellular Stress Response

  • Research has shown that FANCM and other FA proteins are involved in the cellular response to a variety of stresses, including DNA damage and replication stress. FANCM has a ubiquitination-independent function in protecting cells from endogenous replication stress, highlighting its role beyond just DNA repair (Tian et al., 2017).

Association with Cancer and Other Diseases

  • FANCM, as a part of the FA pathway, has been associated with an increased risk of malignancies. The pathway’s dysfunction, due to mutations in FANCM or other FA genes, leads to genomic instability, which is a hallmark of cancer. This highlights the potential of targeting the FA pathway in cancer therapy (Basbous & Constantinou, 2019).

Implications in Fanconi Anemia and Genomic Research

  • FANCM's role in Fanconi anemia, a rare genetic disorder, is significant. Research has revealed that specific mutations in the FANCM gene can lead to this disease, characterized by bone marrow failure, congenital abnormalities, and a predisposition to cancer. The understanding of FANCM's function in the FA pathway has implications for the diagnosis and treatment of FA (Jung et al., 2020).

Properties

sequence

GACPAAEIKCLVID

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Fanconi anemia group M protein (201-214)

Origin of Product

United States

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